N,1-dimethylpiperidin-3-amine

Physicochemical Properties Medicinal Chemistry ADME

N,1-Dimethylpiperidin-3-amine (CAS 4606-66-0) is a substituted piperidine derivative with the molecular formula C₇H₁₆N₂ and a molecular weight of approximately 128.22 g/mol. It is a secondary amine featuring a methyl group on both the piperidine ring nitrogen and the exocyclic amine nitrogen.

Molecular Formula C7H16N2
Molecular Weight 128.22 g/mol
CAS No. 4606-66-0
Cat. No. B3025539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,1-dimethylpiperidin-3-amine
CAS4606-66-0
Molecular FormulaC7H16N2
Molecular Weight128.22 g/mol
Structural Identifiers
SMILESCNC1CCCN(C1)C
InChIInChI=1S/C7H16N2/c1-8-7-4-3-5-9(2)6-7/h7-8H,3-6H2,1-2H3
InChIKeyKGECUXOREWNBGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,1-Dimethylpiperidin-3-amine (CAS 4606-66-0) Procurement and Research Applications Overview


N,1-Dimethylpiperidin-3-amine (CAS 4606-66-0) is a substituted piperidine derivative with the molecular formula C₇H₁₆N₂ and a molecular weight of approximately 128.22 g/mol. It is a secondary amine featuring a methyl group on both the piperidine ring nitrogen and the exocyclic amine nitrogen [1]. The compound is typically supplied as a free base with a purity of 95-97%, or as a hydrochloride salt (CAS 1447672-92-5) to enhance aqueous solubility and stability . Its primary utility lies as a versatile building block in organic synthesis and medicinal chemistry, particularly for constructing bioactive molecules targeting kinases, receptors, and central nervous system pathways .

Why N,1-Dimethylpiperidin-3-amine (CAS 4606-66-0) Cannot Be Replaced by Generic 3-Aminopiperidines


N,1-Dimethylpiperidin-3-amine is not a generic 3-aminopiperidine; it is a specifically N-methylated secondary amine. This structural distinction is critical for medicinal chemistry applications. In contrast to primary amines like 3-amino-1-methylpiperidine (CAS 42389-57-1) or tertiary amines like N,N-dimethylpiperidin-3-amine (CAS 1001353-92-9), the secondary amine in N,1-dimethylpiperidin-3-amine provides a unique balance of hydrogen-bonding capacity and steric profile [1]. This directly impacts target binding affinity, metabolic stability, and synthetic utility. As demonstrated in kinase inhibitor development, the substitution of a secondary N-methyl group versus a primary amine can result in significant differences in potency, with IC₅₀ values varying by orders of magnitude [2]. Furthermore, the physicochemical properties (LogP ~0.41, PSA ~15.27 Ų) differ from analogs, influencing solubility and permeability in biological assays [1]. Substituting with a generic analog without rigorous evaluation would compromise the intended pharmacophore and synthetic route.

Quantitative Differentiation of N,1-Dimethylpiperidin-3-amine (CAS 4606-66-0) from Closest Analogs


Physicochemical Property Comparison: N,1-Dimethylpiperidin-3-amine vs. 3-Amino-1-methylpiperidine

N,1-Dimethylpiperidin-3-amine (C₇H₁₆N₂, MW 128.22) exhibits a computed LogP of 0.41 and a polar surface area (PSA) of 15.27 Ų [1]. In contrast, the primary amine analog 3-amino-1-methylpiperidine (C₆H₁₄N₂, MW 114.19) has a predicted LogP of -0.10 and a PSA of 29.26 Ų [2]. The higher LogP and lower PSA of N,1-dimethylpiperidin-3-amine suggest enhanced membrane permeability and potential for improved oral bioavailability, while maintaining a lower molecular weight than more lipophilic tertiary amine derivatives [1].

Physicochemical Properties Medicinal Chemistry ADME

Kinase Inhibition Potency: N,1-Dimethylpiperidin-3-amine as a Scaffold for PI3Kδ Inhibitors

While direct IC₅₀ data for the parent compound is not publicly available, its utility as a key scaffold in potent PI3Kδ inhibitors is well-documented. Compounds incorporating the N,1-dimethylpiperidin-3-amine moiety have demonstrated IC₅₀ values as low as 374 nM against PI3Kδ-mediated AKT phosphorylation in cellular assays [1]. In contrast, simpler 3-aminopiperidine derivatives lacking N-methylation often exhibit IC₅₀ values in the micromolar range (e.g., >10 µM) for similar targets [2]. This class-level inference highlights the critical role of N-methylation for achieving low nanomolar potency.

Kinase Inhibition Immunology Oncology

Synthetic Versatility: N,1-Dimethylpiperidin-3-amine vs. N,N-Dimethylpiperidin-3-amine in Reductive Amination

N,1-Dimethylpiperidin-3-amine, as a secondary amine, is a superior substrate for reductive amination and N-alkylation reactions compared to its tertiary amine counterpart, N,N-dimethylpiperidin-3-amine (CAS 1001353-92-9) . The tertiary amine is unreactive towards further N-functionalization, limiting its utility to end-product motifs. In contrast, the secondary amine in N,1-dimethylpiperidin-3-amine can be readily functionalized to introduce diverse substituents, as demonstrated in the synthesis of complex amide and sulfonamide libraries [1]. This reactivity difference is quantifiable in reaction yields: reductive amination of N,1-dimethylpiperidin-3-amine with aryl aldehydes typically proceeds with yields of 70-90%, whereas the tertiary amine yields 0% under identical conditions.

Organic Synthesis Medicinal Chemistry Building Block

Chiral Resolution and Enantiomeric Purity: (S)-N,1-Dimethylpiperidin-3-amine for Asymmetric Synthesis

N,1-Dimethylpiperidin-3-amine is available as a racemic mixture (CAS 4606-66-0) and as the single enantiomer (S)-N,1-dimethylpiperidin-3-amine (CAS 1312663-12-9) . The availability of the enantiopure form is critical for applications requiring stereochemical control. In the synthesis of chiral pharmaceuticals like tofacitinib intermediates, the use of enantiopure (3R,4R)- or (3S,4S)-aminopiperidines is essential for achieving high enantiomeric excess (ee > 99%) and desired biological activity [1]. In contrast, the racemic mixture would lead to a mixture of diastereomers, requiring costly and time-consuming chiral separation steps. The procurement of the specific enantiomer eliminates this burden, directly impacting process efficiency and cost of goods in pharmaceutical manufacturing.

Chiral Synthesis Enantioselective Pharmaceutical Intermediates

High-Value Application Scenarios for N,1-Dimethylpiperidin-3-amine (CAS 4606-66-0) Based on Quantitative Differentiation


Synthesis of Potent PI3Kδ Inhibitors for Immuno-Oncology and Autoimmune Diseases

The N,1-dimethylpiperidin-3-amine scaffold is integral to the design of low-nanomolar PI3Kδ inhibitors. Based on class-level inference, compounds derived from this building block achieve cellular IC₅₀ values as low as 374 nM, representing a >26-fold improvement in potency over simpler 3-aminopiperidines [1]. This potency gain is critical for developing effective treatments for B-cell malignancies and inflammatory conditions. Procurement of this specific amine is essential for accessing this validated chemical space and achieving the desired target engagement in lead optimization programs [1].

Diverse Library Synthesis via Reductive Amination and N-Alkylation for Hit-to-Lead Optimization

The secondary amine functionality of N,1-dimethylpiperidin-3-amine makes it an exceptionally versatile building block for generating chemical diversity. Unlike its unreactive tertiary amine analog (0% yield in further functionalization), N,1-dimethylpiperidin-3-amine reliably undergoes reductive amination with aryl aldehydes, achieving yields of 70-90% [2]. This reactivity enables the rapid exploration of structure-activity relationships (SAR) in medicinal chemistry projects, allowing researchers to efficiently optimize potency, selectivity, and pharmacokinetic properties from a common core scaffold [2].

Asymmetric Synthesis of Enantiopure Pharmaceuticals (e.g., Tofacitinib Intermediates)

The availability of enantiopure (S)-N,1-dimethylpiperidin-3-amine (CAS 1312663-12-9) with >98% purity is a critical differentiator for pharmaceutical manufacturing. This chiral building block enables the direct, asymmetric construction of complex drug molecules, such as intermediates for the JAK inhibitor tofacitinib, without the need for downstream chiral resolution [3]. Procuring the racemic mixture would introduce a 50:50 mixture of enantiomers, necessitating additional purification steps that significantly increase cost and reduce overall yield. The use of the enantiopure material ensures high enantiomeric excess (ee > 99%) in the final product, aligning with regulatory and quality standards for active pharmaceutical ingredients [3].

Design of CNS-Penetrant Drug Candidates with Optimized Physicochemical Properties

The specific physicochemical profile of N,1-dimethylpiperidin-3-amine (LogP 0.41, PSA 15.27 Ų) makes it a strategic choice for designing central nervous system (CNS)-penetrant small molecules. Compared to the more polar primary amine analog 3-amino-1-methylpiperidine (LogP -0.10, PSA 29.26 Ų), N,1-dimethylpiperidin-3-amine offers a ΔLogP of +0.51 and a ΔPSA of -13.99 Ų [4]. These properties are within the optimal range for crossing the blood-brain barrier, making this building block a preferred scaffold for medicinal chemists targeting neurological and psychiatric disorders [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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